molecular formula C21H19N3O2 B4650928 2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4650928
M. Wt: 345.4 g/mol
InChI Key: RTOXGESUFVUCDK-UHFFFAOYSA-N
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Description

2-Propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic compound featuring a beta-carboline core fused to an indole moiety via a spiro junction at position 1. The propanoyl group at position 2 distinguishes it from related derivatives.

Properties

IUPAC Name

2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOXGESUFVUCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of spirotetrahydro β-carbolines, including 2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one, is in the treatment of malaria. Research has demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency and pharmacokinetic properties. A notable example includes an IC50 value of 0.2 nM for optimized derivatives in vitro .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. β-carbolines are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to bind selectively to somatostatin receptors suggests potential applications in treating pathologies involving neuronal damage .

Anticancer Properties

Another promising area of research is the anticancer activity of spirotetrahydro β-carbolines. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The specific mechanisms of action are still under investigation but may involve the inhibition of certain kinases or the activation of pro-apoptotic factors .

Table 1: Structure-Activity Relationship (SAR) of Spirotetrahydro β-Carbolines

CompoundStructureIC50 (nM)Biological Activity
1Structure90Initial lead compound
20aStructure0.2Optimized derivative with enhanced potency
17Structure>5000Low potency

Note: Structures are illustrative and not provided here.

Table 2: Neuroprotective Effects on Neurodegenerative Disorders

DisorderCompound TestedEffect Observed
Alzheimer's Disease2-propanoyl derivativesNeuroprotection
Parkinson's DiseaseVarious β-carboline derivativesReduced neurotoxicity

Case Study 1: Antimalarial Efficacy

In a study focusing on the antimalarial effects of spirotetrahydro β-carbolines, researchers synthesized a series of derivatives and tested their efficacy against P. falciparum. The results indicated that specific modifications significantly improved both potency and oral bioavailability in murine models, suggesting a viable path for further development into clinical candidates .

Case Study 2: Neuroprotective Potential

A separate investigation assessed the neuroprotective effects of spirotetrahydro β-carbolines in models of neurodegeneration. The study found that these compounds could mitigate neuronal cell death induced by toxic agents, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Evidence Source
2-Propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one C22H21N3O2* ~359.43 Propanoyl group at position 2
5'-Bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one C19H16BrN3O 382.26 Bromo (C5'), methyl (N1')
5'-Bromo-6-methoxy-1'-allyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one C21H20BrN3O2 442.31 Bromo (C5'), methoxy (C6'), allyl (N1')
50-Chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,30-indol]-20(10H)-one C19H15ClN3O 336.80 Chloro (C50)
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-7-hydroxy (Compound 10 from ) C14H12N2O2 240.26 Hydroxyl (C7)

*Estimated based on structural analogy to and .

Key Observations:

  • Stereochemical Complexity : All compounds feature a defined stereocenter at the spiro junction, critical for bioactivity .

Key Observations:

  • Catalytic Diversity : Copper chloride (CuCl2) and acid catalysts (e.g., p-toluenesulfonic acid) are common in spirocycle formation .
  • Yield Optimization : Multicomponent reactions () achieve >90% yields, suggesting efficient routes for complex spiro systems.

Table 3: Bioactivity Profiles

Compound Bioactivity Mechanism/Notes Evidence Source
2-Propanoyl derivative (target) Antitumor activity (inferred from structural analogs) Propanoyl group may enhance lipophilicity
Compound 2 () Phytotoxic activity (100% inhibition at 20 ppm) Indole fragment mimics IAA (plant growth regulator)
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-7-hydroxy () Antitumor activity Hydroxyl group contributes to H-bonding
5'-Bromo-1'-methyl derivative () Unspecified bioactivity (structural analog to PAR inhibitors) Bromine may enhance receptor binding

Key Observations:

  • Role of Indole Fragments : Indole moieties (as in ’s Compound 2) are critical for phytotoxicity, likely via interference with auxin signaling .
  • Substituent-Driven Activity : Halogens (Br, Cl) and hydrophilic groups (OH) modulate target selectivity. For example, hydroxylation in ’s compound enhances antitumor efficacy through improved solubility .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-propanoyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one?

The Pictet-Spengler reaction is a cornerstone for synthesizing spiro-β-carbolines. and highlight the use of glacial acetic acid as a catalyst in cyclocondensation reactions between substituted tryptamines and ketones, achieving diastereoselectivity. For example, cyclic ketones react with β-substituted tryptamines to yield spiro products with a single diastereomer (R,R configuration confirmed via X-ray crystallography) . Key steps include:

  • Reaction conditions : Glacial acetic acid at 80–100°C for 12–24 hours.
  • Workup : Neutralization with aqueous NaHCO₃ and purification via recrystallization.
  • Yield optimization : Substituents on the ketone (e.g., cyclopentane vs. indol-2-one) influence reaction efficiency (melting points: 199–281°C, IR/NMR data provided) .

Q. How can spectroscopic techniques validate the structure of this compound?

A combination of IR, ¹H/¹³C NMR, and mass spectrometry is critical. reports:

  • IR : Bending vibrations at ~3296–3610 cm⁻¹ (N–H and C=O stretches).
  • ¹H NMR : Exchangeable protons (δ 9–11 ppm) confirm NH groups; spiro junction protons appear as doublets (J = 8–10 Hz).
  • ¹³C NMR : Spiro carbon signals at δ 65–75 ppm, with carbonyl carbons (C=O) at δ 170–175 ppm.
  • MS : Molecular ion peaks (e.g., m/z 365 for C₂₂H₁₉N₃O₂) align with calculated molecular formulas .

Q. What are the common impurities or byproducts in its synthesis?

Byproducts arise from incomplete cyclization or stereochemical deviations. notes <2% impurities in synthesized analogs, detected via HPLC. For example, unreacted tryptamine precursors or dimeric adducts may form if reaction times are insufficient. Purity is confirmed by elemental analysis (C, H, N deviations <0.5% from theoretical values) .

Advanced Research Questions

Q. How does the choice of catalyst influence diastereoselectivity in spiro-β-carboline synthesis?

Glacial acetic acid promotes high diastereoselectivity (dr >20:1) by stabilizing transition states via hydrogen bonding. demonstrates that unsymmetrical ketones yield exclusively the R,R diastereomer , confirmed by single-crystal X-ray analysis of hydrochloride salts . Competing catalysts like TBAB (tetrabutylammonium bromide) are less effective for spiroindoles but useful for pyran-fused analogs (e.g., 85–95% yields in water) .

Q. What computational methods predict the biological activity of this compound?

Molecular docking and DFT studies (e.g., Gaussian09/B3LYP) can model interactions with targets like GHSR (Ki = 60 nM for related THSβCs). highlights β-carbolines' affinity for serotonin receptors, while suggests antioxidant activity via radical scavenging assays (e.g., IC₅₀ values correlated with HOMO-LUMO gaps) .

  • Docking parameters : AutoDock Vina with Lamarckian GA, grid box centered on binding sites (e.g., PDB: 6WGT).
  • Validation : RMSD <2.0 Å compared to crystallographic poses.

Q. How do substituents on the indole or β-carboline moieties modulate pharmacological properties?

and reveal:

  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but reduce receptor affinity.
  • Bulky substituents (e.g., 3,4-methylenedioxyphenyl) improve anticonvulsant activity in rodent models (ED₅₀ = 15 mg/kg) .
  • Propanoyl groups at C2' increase metabolic stability (t₁/₂ >6 hours in liver microsomes) compared to acetyl analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs: How to address them?

lists melting points ranging from 199°C to 281°C for structurally similar compounds. Variations arise from:

  • Crystallization solvents : Polar solvents (e.g., ethanol) yield higher-melting polymorphs.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase lattice stability. Standardization using DSC (differential scanning calorimetry) is recommended to resolve discrepancies .

Methodological Recommendations

Optimizing reaction scalability for preclinical studies

  • Flow chemistry : Reduces reaction time (≤4 hours) and improves yield consistency.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to minimize toxicity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track cyclization progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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